Product packaging for Steapyrium chloride(Cat. No.:CAS No. 1341-08-8)

Steapyrium chloride

Cat. No.: B074099
CAS No.: 1341-08-8
M. Wt: 483.1 g/mol
InChI Key: LNEXUGPWTFNCSO-UHFFFAOYSA-N
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Description

Steapyrium chloride is a quaternary ammonium salt and cationic surfactant of significant interest in cosmetic and textile research. Its primary mechanism of action involves the cationic portion of the molecule electrostatically binding to anionic surfaces, such as damaged hair keratin or textile fibers. This adsorption forms a durable, substantive film that imparts long-lasting conditioning and softening effects. In cosmetic science, this compound is extensively studied for its role in formulating hair conditioners and treatments, where it effectively reduces static electricity, detangles hair, improves manageability, and enhances shine by smoothing the hair cuticle. In textile research, it is valued as a fabric softener that provides a soft hand feel and reduces wrinkling. Researchers utilize this high-purity compound to investigate surface modification, substantivity, and the physicochemical interactions between cationic agents and anionic substrates, making it a vital tool for developing and optimizing next-generation personal care and textile finishing products. This product is intended for research and manufacturing purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H47ClN2O3 B074099 Steapyrium chloride CAS No. 1341-08-8

Properties

IUPAC Name

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl octadecanoate;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H46N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-27(31)32-24-21-28-26(30)25-29-22-18-16-19-23-29;/h16,18-19,22-23H,2-15,17,20-21,24-25H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEXUGPWTFNCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6051726
Record name 1-[2-Oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride
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Molecular Weight

483.1 g/mol
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CAS No.

14492-68-3
Record name Steapyrium chloride
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Record name Steapyrium chloride
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Record name Pyridinium, 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]-, chloride (1:1)
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Record name 1-[2-Oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride
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Record name 1-[2-oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride
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Record name STEAPYRIUM CHLORIDE
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Synthetic Methodologies and Reaction Pathways for Steapyrium Chloride

Precursor Synthesis: Stearoyl Chloride

Stearoyl chloride, the acyl chloride derivative of stearic acid, is the essential acylating agent in the synthesis of Steapyrium chloride. Its preparation can be achieved through several distinct methodologies, primarily categorized into solution-phase and molten-state approaches, each with specific catalysts and reaction conditions that influence yield and purity.

Solution-Phase Synthetic Routes

Solution-phase synthesis involves dissolving the starting materials in an appropriate solvent. A common laboratory and industrial method is the reaction of stearic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), in a non-reactive solvent like toluene (B28343) or dichloromethane. epo.org The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite leaving group, which is subsequently displaced by a chloride ion. rsc.org

Another documented solution-phase route involves the reaction of isopropenyl stearate (B1226849) with anhydrous hydrogen chloride (HCl) gas. google.com In this process, isopropenyl stearate is dissolved in a dry solvent, typically diethyl ether, and dry HCl is bubbled through the solution at temperatures between 20–30°C for several hours. google.com The reaction leads to the direct and quantitative formation of stearoyl chloride and acetone (B3395972), with the latter being a volatile byproduct. google.com This method is noted for producing a high-purity product. google.com

A typical procedure for the thionyl chloride method involves adding stearic acid and a solvent to a flask, followed by the dropwise addition of thionyl chloride. The mixture is often heated to reflux to drive the reaction to completion. For instance, one process describes cooling the reaction flask to 0-5°C during the addition of stearoyl chloride solution over several hours. epo.org

Molten-State Synthetic Approaches

Molten-state synthesis offers an alternative that eliminates the need for a solvent. In one such approach, stearic acid is melted by heating it to 60-65°C, and a catalyst like dimethylformamide (DMF) is added. Gaseous phosgene (B1210022) (COCl₂) is then passed through the molten acid with stirring until the conversion to stearoyl chloride is complete. google.com

A similar solvent-free method utilizes the reaction between molten isopropenyl stearate and anhydrous hydrogen chloride. google.com By heating isopropenyl stearate to approximately 40°C to achieve a molten state and then passing dry HCl gas through it, complete conversion to stearoyl chloride can be achieved in a significantly shorter time frame compared to the solution-phase equivalent. Infrared spectroscopy has been used to confirm the absence of byproducts in this approach. Another method involves melting stearic acid and reacting it with thionyl chloride in the presence of a DMF catalyst at elevated temperatures (e.g., 65°C), followed by vacuum stripping of excess reagents to yield the final product. epo.org

The following table summarizes and compares the reaction conditions for two distinct methods of stearoyl chloride synthesis.

ParameterSolution-Phase (Isopropenyl Stearate)Molten-State (Isopropenyl Stearate)
Starting Material Isopropenyl stearateIsopropenyl stearate
Reagent Anhydrous Hydrogen Chloride (gas)Anhydrous Hydrogen Chloride (gas)
Solvent Diethyl etherNone
Temperature (°C) 20–3040
Time (hours) 31
Yield (%) 9298
Purity (%) >95>99
Data derived from patented synthesis methods.

Alternative Acyl Chloride Preparation Techniques

Beyond the use of thionyl chloride, other chlorinating agents can be employed for the preparation of acyl chlorides from carboxylic acids. These include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). ontosight.aiorgsyn.org However, methods using agents like PCl₅ can result in contamination of the final product with phosphorus-based byproducts. google.com

The use of phosgene, either in a molten-state reaction or in the gas phase, represents another major industrial technique. google.comgoogle.com While effective, the extreme toxicity of phosgene necessitates stringent safety protocols and specialized equipment. google.com

The synthesis from isopropenyl stearate and HCl is presented as a significant improvement over standard methods, as it avoids phosphorus-containing contaminants and proceeds with high quantitative yield. google.com

Role of Catalysts and Reaction Conditions in Precursor Formation

Catalysts play a crucial role, particularly in reactions involving thionyl chloride or phosgene. N,N-dimethylformamide (DMF) is a commonly used catalyst that accelerates the conversion of carboxylic acids to acyl chlorides. epo.orggoogle.com The mechanism involves the formation of a Vilsmeier reagent intermediate from the reaction of DMF and the chlorinating agent, which is a more potent acylating species. Other nitrogen-containing bases such as pyridine (B92270) or triethylamine (B128534) can also serve as catalysts. google.commdpi.com

The concentration of the catalyst is a critical parameter; an excessive amount can lead to side reactions with the stearoyl chloride product. google.com For example, a specified mass ratio of stearic acid to a DMF catalyst is between 1:0.005 and 1:0.012. google.com

Reaction conditions such as temperature and time are carefully controlled to optimize yield and purity. In the thionyl chloride method, a patent describes an initial dropwise addition at a low temperature (0-5°C), followed by a reflux period of 2 hours at 85-95°C. google.com In molten-state phosgenation, the temperature is maintained between 60-74°C. google.com These conditions are selected to ensure the reaction goes to completion while minimizing thermal decomposition or unwanted side reactions.

Quaternization Reactions of Pyridinium (B92312) Derivatives

The final stage in the synthesis of this compound involves the formation of a quaternary ammonium (B1175870) salt. This is achieved through the quaternization of a pyridine derivative. The specific reaction for this compound is the N-alkylation of a pyridine-containing intermediate with an alkyl halide, a process generally known as the Menshutkin reaction. wikipedia.org In the chemoenzymatic synthesis of this compound's laurate analog, the final step is the quaternization of pyridine with N-(2-lauroyloxyethyl)-2-chloroacetamide. conicet.gov.ar This reaction creates the cationic pyridinium center, which is characteristic of the final molecule.

Nucleophilic Addition-Elimination Mechanisms in Quaternization

The quaternization of a pyridine nitrogen by an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com In this process, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent (e.g., the carbon bonded to the chlorine in a chloroacetamide group). This attack occurs in a single concerted step where the new carbon-nitrogen bond forms simultaneously as the bond to the leaving group (the halide) breaks. mdpi.com

While the term "addition-elimination" is more classically used to describe nucleophilic aromatic substitution (SNAr) on the pyridine ring itself or nucleophilic acyl substitution, its principles can be seen in related reactions. imperial.ac.uk For instance, if pyridine were to react directly with an acyl chloride like stearoyl chloride, it would proceed via a nucleophilic acyl substitution (an addition-elimination mechanism) to form a reactive N-acylpyridinium ion intermediate. pjoes.com In this intermediate formation, the pyridine nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates the chloride ion. pjoes.com

However, in the context of forming the final this compound structure from its immediate precursors, the key mechanistic step is the SN2 quaternization of the pyridine ring nitrogen. conicet.gov.ar The reaction rate is influenced by the solvent, with polar aprotic solvents being favored as they help to solvate the forming ions. mdpi.com

Reaction Kinetics and Thermodynamic Considerations in Quaternization

The synthesis of this compound, a quaternary ammonium salt, is primarily achieved through a quaternization reaction. This type of reaction, often referred to as the Menshutkin reaction, involves the alkylation of a tertiary amine. The kinetics of such reactions are typically second-order, meaning the rate is dependent on the concentration of both the amine and the alkylating agent. researchgate.net

The rate of quaternization is significantly influenced by various factors, including the structure of the amine and the alkylating agent, the solvent, and the temperature. researchgate.net For instance, the reaction rates for the quaternization of trialkylamines can vary by orders of magnitude depending on the solvent used. researchgate.net Studies on the quaternization of γ-chloropropyl trimethoxy siloxane and octadecyl dimethyl amine have shown that the reaction rate constant is highest in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to other solvents at the same temperature. researchgate.net

Thermodynamic parameters, such as the activation energy, provide insight into the reaction mechanism. The activation energies for the quaternization of various trialkylamines generally fall within a range of 9.9 to 12.0 kcal/mol. researchgate.net The reaction is typically exothermic, but an initial energy input is required to overcome the activation barrier. The temperature dependence of the reaction rate is significant; for example, in certain alcohol solvents, the rate can increase over a hundred-fold with a 40°C rise in temperature. researchgate.net This dramatic increase can be attributed to factors like the breaking of hydrogen bonds between the amine and the solvent at higher temperatures, which frees the amine to react. researchgate.net

Table 1: Illustrative Reaction Rate Constants for Quaternization in Various Solvents

The following table, based on general findings for quaternization reactions, illustrates the profound impact of the solvent on reaction kinetics. Note that specific values for this compound synthesis may vary.

SolventRelative Rate Constant (k)Dielectric Constant (ε)
Dimethyl Sulfoxide (DMSO)~31.7 x 10⁻⁵ M⁻¹s⁻¹46.7
AcetonitrileVaries37.5
Methanol (B129727)Varies32.7
EthanolVaries24.6
AcetoneVaries20.7
Benzene (B151609)~0.23 x 10⁻⁵ M⁻¹s⁻¹2.3

Data compiled from studies on analogous quaternization reactions. researchgate.netscispace.com

Influence of Anhydrous Conditions and Inert Atmospheres on Yield and Purity

The presence of water during the synthesis of this compound can be detrimental to both the yield and purity of the final product. Quaternary ammonium salts and their precursors, particularly those containing ester linkages like this compound, are susceptible to hydrolysis. This side reaction consumes reactants and generates impurities that can be difficult to separate from the desired product.

To mitigate this, the synthesis is typically conducted under anhydrous (water-free) conditions. google.com.na This involves using dried solvents and reagents and ensuring the reaction vessel is free from moisture. For the synthesis of this compound, maintaining anhydrous conditions at temperatures between 60–80°C is a recommended protocol.

Furthermore, employing an inert atmosphere, such as nitrogen or argon, is a standard and critical practice. google.com This serves two primary purposes:

Exclusion of Moisture: A continuous flow or blanket of a dry, inert gas prevents atmospheric moisture from entering the reaction system.

Prevention of Oxidation: It protects the reactants and products from potential oxidative degradation, which can occur at the elevated temperatures often required for quaternization.

The combination of anhydrous conditions and an inert atmosphere is crucial for driving the reaction towards the desired product, maximizing yield, and ensuring the high purity required for its applications.

Chemoenzymatic Synthetic Strategies and Biocatalysis Principles

While traditional chemical synthesis routes dominate, chemoenzymatic strategies represent a promising alternative for producing quaternary ammonium compounds, offering high selectivity and milder reaction conditions. conicet.gov.ar Although a specific chemoenzymatic pathway for this compound is not widely documented, the synthesis of its close analog, Lapyrium chloride, provides a blueprint for how biocatalysis could be applied. conicet.gov.ardrugfuture.com

The chemoenzymatic synthesis of Lapyrium chloride involves three key enzymatic steps:

Enzymatic Esterification: The process may begin with the lipase-catalyzed esterification of chloroacetic acid with ethanol. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient for this transformation.

Enzymatic Aminolysis: The resulting ethyl chloroacetate (B1199739) undergoes aminolysis, another step that can be catalyzed by enzymes.

Enzymatic Acylation: The final step involves the acylation of the intermediate with the fatty acid component (stearic acid for this compound), a reaction also catalyzed by lipases. conicet.gov.ar

Process Optimization and Scalability in Laboratory Synthesis

Moving from a theoretical reaction to a practical laboratory procedure requires careful optimization of the synthesis process to ensure high conversion, purity, and reproducibility.

Reaction Condition Optimization for Enhanced Conversion

Optimizing reaction conditions is essential for maximizing the conversion of reactants into this compound. Key parameters that are typically adjusted include:

Temperature: There is often an optimal temperature range for quaternization. While higher temperatures increase the reaction rate, they can also promote decomposition of the reactants or the product. researchgate.netgoogle.com.na For this compound synthesis, a temperature range of 60–80°C is suggested.

Reaction Time: The duration of the reaction is optimized to allow for maximum conversion without the formation of significant degradation products. This is typically monitored using techniques like chromatography. conicet.gov.ar

Molar Ratio of Reactants: Adjusting the ratio of the tertiary amine precursor to the alkylating agent can drive the reaction to completion. A slight excess of the more volatile or less expensive reactant, such as the alkylating agent, is sometimes used.

Optimization experiments are often conducted by systematically varying one parameter while keeping others constant to determine its effect on the yield and purity of the product. conicet.gov.ar

Evaluation of Solvent Systems and Their Impact on Synthesis

The choice of solvent is one of the most critical factors in the synthesis of this compound, as it influences reaction rates, solubility of reactants, and potentially the reaction pathway. researchgate.netscispace.com

Polar Aprotic Solvents: Solvents like DMSO, acetonitrile, and acetone are often used for quaternization reactions. researchgate.netresearchgate.net Their high polarity can stabilize the charged transition state of the SN2 reaction, thereby accelerating the rate. researchgate.net

Alcohols: While sometimes used, alcohols can potentially react with alkylating agents, leading to side products. However, in some systems, they have been used effectively. researchgate.net

Nonpolar Solvents: Solvents like benzene or toluene generally result in much slower reaction rates. researchgate.net

Solvent-Free Conditions: To improve the economic and environmental profile of the synthesis, solvent-free (or "neat") quaternization processes have been developed, particularly for reactions with agents like dimethyl sulfate. google.com This involves mixing the molten tertiary amine with the alkylating agent at an elevated temperature. google.com

The selection of an appropriate solvent system is a balance between achieving a high reaction rate, ensuring all reactants remain in solution, and simplifying the post-reaction workup and purification.

Table 2: Impact of Solvent Type on Quaternization Reactions

This table summarizes general trends observed in the evaluation of solvent systems for quaternization reactions.

Solvent TypeGeneral Effect on Reaction RateRationaleExample Solvents
Polar AproticAcceleratesStabilizes the charged transition state of the SN2 reaction.DMSO, Acetonitrile
Polar ProticVariableCan solvate the amine (via H-bonding), potentially slowing the reaction, but also solvates ions.Water, Ethanol, Methanol
NonpolarDeceleratesDoes not effectively stabilize the charged transition state.Benzene, Toluene, Hexane
Solvent-FreeVariable/FastHigh concentration of reactants; requires thermal stability.N/A (molten reactants)

Information compiled from multiple sources on quaternization kinetics. researchgate.netscispace.comgoogle.com

Batch-to-Batch Consistency and Reproducibility in Synthetic Procedures

Ensuring that each synthesis batch produces this compound with the same yield, purity, and characteristics is paramount for both research and potential commercial applications. onepetro.orgcatalysis.blog Inconsistency between batches can lead to unreliable results in downstream applications. catalysis.blog

Key strategies to achieve high batch-to-batch consistency include:

Standard Operating Procedures (SOPs): A detailed, step-by-step protocol is established and strictly followed for every batch. This includes precise measurements of reactants, specified rates of addition, and consistent heating and stirring profiles. catalysis.blog

Raw Material Quality Control: The purity and specifications of the starting materials must be consistent. Variations in the quality of the amine precursor or alkylating agent can significantly impact the outcome of the reaction. catalysis.blog

Process Control: Critical parameters such as temperature, pressure, and reaction time must be carefully controlled and monitored throughout the synthesis. catalysis.blog

Consistent Workup and Purification: The procedures for isolating and purifying the product, such as precipitation, filtration, and recrystallization, must be standardized to ensure the final product from each batch meets the same purity specifications.

Studies on the synthesis of other surfactants and polymeric quaternary ammonium compounds have demonstrated that rigorous control over these factors is essential for achieving reproducible results, whether at the laboratory scale or during scale-up. onepetro.orgresearchgate.net

Chemical Reactivity and Mechanistic Studies of Steapyrium Chloride

Fundamental Reaction Pathways

The reactivity of Steapyrium chloride is characterized by several fundamental pathways, including nucleophilic substitution and hydrolysis, which are largely influenced by the electrophilic nature of the carbon atoms adjacent to the positively charged quaternary ammonium (B1175870) group and the presence of a hydrolyzable ester linkage.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the displacement of a leaving group. wikipedia.org In the context of this compound, while the quaternary ammonium cation itself is generally stable and unreactive towards many nucleophiles wikipedia.org, the strong electron-withdrawing effect of the permanent positive charge on the nitrogen atom renders adjacent carbon atoms electrophilic and thus susceptible to attack.

These reactions can proceed through two primary mechanisms:

SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. This pathway is favored for tertiary substrates. solubilityofthings.com

SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted process where the nucleophile attacks as the leaving group departs, leading to an inversion of stereochemistry. solubilityofthings.comrammohancollege.ac.in

For this compound, nucleophilic attack is most likely to occur at the electrophilic carbons of the ethyl group attached to the pyridinium (B92312) nitrogen or at the carbonyl carbon of the ester group. Common nucleophiles such as hydroxide (B78521) ions or amines can participate in these reactions. The products of such substitutions typically include substituted pyridinium derivatives and stearic acid esters.

Table 1: General Characteristics of Nucleophilic Substitution Reactions

FeatureSN1 MechanismSN2 Mechanism
Kinetics First-order (rate = k[Substrate])Second-order (rate = k[Substrate][Nucleophile])
Mechanism Two steps, involves carbocation intermediateOne step, concerted reaction
Stereochemistry RacemizationInversion of configuration
Substrate Favored by tertiary > secondaryFavored by primary > secondary

This table provides a general overview of SN1 and SN2 reaction mechanisms.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The structure of this compound contains an ester linkage (-COO-) which is susceptible to hydrolysis. This reaction is a critical pathway for its degradation, particularly in aqueous environments. The hydrolysis of the ester bond in this compound results in the formation of stearic acid and a pyridinium derivative containing a hydroxyl group.

The rate of ester hydrolysis is significantly influenced by the pH of the solution.

Acidic Conditions (Low pH): The reaction is catalyzed by H⁺ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Basic Conditions (High pH): The reaction is promoted by hydroxide ions (OH⁻), which are strong nucleophiles that directly attack the carbonyl carbon. This process, known as saponification, is generally faster and irreversible.

Studies on the stability of similar compounds under varying pH conditions can be performed using standardized buffers (e.g., citrate-phosphate for pH 3–8) and tracking the degradation of the parent compound or the formation of products using analytical techniques like UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). The pH of aqueous solutions of similar chloride salts can be inherently acidic due to hydrolysis. researchgate.net

The quaternary ammonium group is the defining functional group of this compound, imparting a permanent positive charge and acting as the hydrophilic head of the surfactant molecule. mdpi.comsavemyexams.com This cationic center is fundamental in directing the compound's chemical reactivity in several ways:

Inductive Effect: The strong positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect. This effect polarizes adjacent bonds, making nearby carbon atoms more electrophilic and thus more reactive towards nucleophiles. libretexts.org

Increased Acidity of β-Hydrogens: The inductive effect also increases the acidity of the hydrogen atoms on the carbon atoms beta to the nitrogen. This increased acidity is a key factor in facilitating elimination reactions, such as the Hoffmann elimination. libretexts.org

Steric Hindrance: The quaternary ammonium group, with its attached alkyl chains, is sterically bulky. This bulkiness influences the regioselectivity of reactions, particularly elimination reactions, by sterically hindering access to certain parts of the molecule. libretexts.orgmasterorganicchemistry.com This often directs attacking species, like a base, to the least sterically hindered positions.

Degradation Reaction Mechanisms

The long-term stability of this compound is limited by specific degradation pathways, primarily dealkylation and Hoffmann elimination, which lead to the breakdown of its structure.

Dealkylation refers to the cleavage of a carbon-nitrogen bond, resulting in the removal of an alkyl group from the quaternary nitrogen center. While quaternary ammonium cations are generally stable and resistant to degradation, dealkylation can occur under harsh conditions or in the presence of strong nucleophiles, such as thiolates. wikipedia.org This process would result in the formation of a tertiary amine and an alkyl derivative of the nucleophile. For this compound, this would represent a significant degradation pathway, leading to the loss of its defining quaternary structure and surfactant properties. Research on the dealkylation of certain amine derivatives has shown that it can be facilitated by reagents like copper(I) chloride. rsc.org

The Hoffmann elimination is a well-established reaction for the degradation of quaternary ammonium compounds. allen.in The reaction typically occurs when a quaternary ammonium hydroxide salt is heated, leading to a β-elimination that forms an alkene, a tertiary amine, and water. nrochemistry.com

The mechanism proceeds in two main stages:

Anion Exchange: The chloride anion of this compound is replaced by a hydroxide ion, typically by treatment with a base like silver oxide (Ag₂O). allen.in

β-Elimination: Upon heating, the hydroxide ion acts as a base and abstracts a proton from the β-carbon (the carbon atom second from the nitrogen). This initiates a concerted E2 mechanism where the C-H bond breaks, a C=C double bond forms, and the C-N bond cleaves, expelling a stable tertiary amine as the leaving group. masterorganicchemistry.com

A key feature of the Hoffmann elimination is its regioselectivity, which is governed by Hofmann's rule . The rule states that the major product will be the least substituted (least sterically hindered) alkene. chemistrysteps.com This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes it easier for the base to access and abstract a proton from the least hindered β-position. libretexts.orgmasterorganicchemistry.com In the case of this compound, this pathway would lead to the formation of ethene and the corresponding tertiary amine.

Interaction Mechanisms with Biological Analogs

The primary mechanism of action for this compound, a quaternary ammonium compound, involves its interaction with and subsequent disruption of cell membranes. This activity is the foundation for its use in various applications and is a key area of scientific investigation. The study of its interaction with biological analogs, such as model membranes, provides crucial insights into its chemical reactivity and behavior at the cellular level.

Membrane Permeability Studies and Mechanistic Insights

To understand how this compound affects cell integrity, researchers employ membrane permeability assays. These studies are designed to quantify the extent to which the compound damages a cell's outer barrier, leading to increased permeability.

A principal method for this analysis involves the use of fluorescent dyes that are typically unable to cross the membrane of a healthy, viable cell. Propidium (B1200493) iodide (PI) is a widely used dye for this purpose. cdc.gov PI is a small fluorescent molecule that binds to DNA but cannot passively traverse an intact plasma membrane. cdc.gov When a cell membrane is compromised by a substance like this compound, PI can enter the cell, intercalate with the DNA, and emit a strong fluorescent signal. cdc.govnih.gov

The standard experimental protocol involves:

Culturing a target organism, such as the bacterium Escherichia coli. nih.gov

Introducing this compound to the cell culture.

Adding propidium iodide to the mixture.

Analyzing the sample using flow cytometry, a technique that measures the fluorescence of individual cells. wikipedia.orgciteab.com

An increase in the number of fluorescent cells or the intensity of fluorescence directly correlates with membrane damage. This provides a quantifiable measure of the compound's ability to disrupt the membrane. Mechanistically, as a cationic (positively charged) quaternary ammonium compound, this compound is electrostatically attracted to the generally negatively charged components of microbial cell membranes. This initial binding is followed by the insertion of its long, hydrophobic stearoyl tail into the lipid bilayer, which disrupts the organized structure of the membrane. This disruption creates pores and leads to a loss of membrane integrity, causing the leakage of essential cellular contents and ultimately resulting in cell lysis. nih.gov

Table 1: Interactive Data for Membrane Permeability Assay This table illustrates the expected results from a hypothetical flow cytometry experiment using propidium iodide to measure membrane permeability after exposure to this compound. The data is representative of the principles described.

SampleConcentration of this compoundMean Fluorescence Intensity (Arbitrary Units)Percentage of PI-Positive Cells (%)Interpretation
Control0 µM101%Intact cell membranes
Test 1Low15030%Moderate membrane permeabilization
Test 2Medium60075%Significant membrane disruption
Test 3High95098%Widespread cell lysis

Interaction with Lipid Bilayer Models

To gain a more detailed, molecular-level understanding of how this compound interacts with cell membranes, scientists use simplified, artificial lipid bilayer models. These models mimic the basic structure of a biological membrane and allow for controlled studies of the compound's behavior.

Commonly used models include:

Lipid Monolayers: A single layer of lipid molecules at an air-water interface. This model is used to study the initial adsorption and insertion of this compound into the lipid layer.

Liposomes/Vesicles: Spherical vesicles made of a lipid bilayer enclosing an aqueous core. These are used to study how the compound affects the curvature and stability of a membrane.

Supported Lipid Bilayers: A flat lipid bilayer deposited on a solid support, which is ideal for analysis with surface-sensitive techniques.

A powerful technique for studying these interactions at an atomic level is Molecular Dynamics (MD) simulations . medlineplus.govciteab.com In these computational experiments, a virtual model of a lipid bilayer—often composed of phospholipids (B1166683) like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) to simulate a bacterial membrane—is constructed. nih.govwho.int Molecules of this compound are then introduced to the system.

The simulation tracks the movements and interactions of every atom over time, providing insights into:

Initial Binding: How the cationic pyridinium head of this compound electrostatically interacts with the anionic phosphate (B84403) groups of lipids like DOPG.

Hydrophobic Insertion: The process by which the long stearoyl tail of the molecule penetrates and embeds within the hydrophobic core of the lipid bilayer.

Structural Disruption: The resulting changes in the membrane's structure, such as thinning, increased disorder of the lipid tails, and the formation of water-filled pores.

These simulations can generate quantitative data, such as the energy of binding between the compound and the lipid molecules or the change in the area per lipid, which indicates membrane expansion or compression. Together, these biophysical and computational methods provide a detailed mechanistic picture of how this compound compromises membrane structure and function. nih.govnih.gov

Advanced Analytical Chemistry Methodologies for Steapyrium Chloride Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of Steapyrium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. nih.gov By analyzing the ¹H and ¹³C spectra, the precise arrangement of atoms and the connectivity within the molecule can be determined. nih.govemerypharma.com

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. nih.gov For this compound, characteristic signals include those from the pyridinium (B92312) ring, the long alkyl chain of the stearoyl group, and the ethyl linker. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific position in the molecule. nih.gov For instance, the aromatic protons on the pyridinium group are expected to appear at distinct downfield shifts.

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal, providing a count of the non-equivalent carbons. libretexts.org The chemical shifts in the ¹³C spectrum are indicative of the functional groups, such as the carbonyl group in the ester, the carbons of the pyridinium ring, and the aliphatic carbons of the stearoyl chain. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

The combination of ¹H and ¹³C NMR data provides complementary information, enabling a comprehensive structural assignment of this compound. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. azooptics.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. azooptics.com

For this compound, the FTIR spectrum would be expected to show absorption bands corresponding to its key functional groups:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group. libretexts.org

C-O Stretch: Bands associated with the C-O single bonds of the ester group. libretexts.org

C-H Stretch: Absorptions corresponding to the aliphatic C-H bonds in the long stearoyl chain. libretexts.org

Aromatic C=C and C-H Bending: Vibrations from the pyridinium ring. americanpharmaceuticalreview.com

C-N Stretch: Vibrations associated with the quaternary ammonium (B1175870) group. uc.edu

By comparing the observed spectrum with reference databases, the presence of these functional groups can be confirmed, thus verifying the identity of the compound. azooptics.com

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ester CarbonylC=O Stretch~1735-1750
Ester C-OC-O Stretch~1000-1300
Aliphatic C-HC-H Stretch~2850-3000
Aromatic C=CC=C Stretch~1475-1600
Amide N-HN-H Bend~1550-1640
Quaternary AmmoniumC-N Stretch~1000-1250

Note: The exact positions of the peaks can be influenced by the molecular environment.

UV-Visible Spectroscopy for Degradation Monitoring

UV-Visible spectroscopy is a valuable technique for monitoring the degradation of compounds by measuring changes in their electronic absorption spectra. mdpi.comresearchgate.net This method is particularly useful for compounds containing chromophores, such as the pyridinium ring in this compound.

The degradation of this compound under various conditions (e.g., pH, temperature, light exposure) can lead to structural changes that alter its UV-Vis absorption profile. By monitoring the absorbance at a specific wavelength over time, the rate of degradation can be quantified. mdpi.com For example, a decrease in the intensity of the absorption band associated with the pyridinium chromophore could indicate its breakdown. ecotoxbrasil.org.br This technique offers a straightforward and often real-time method to assess the stability of this compound in different formulations or environments. mdpi.com

Mass Spectrometry (HRMS) for Molecular Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, often to four or more decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net

For this compound, HRMS is used to:

Confirm the Molecular Formula: By measuring the exact mass of the molecular ion, the elemental formula (C₂₇H₄₇N₂O₃⁺) can be confirmed with high confidence. uni.lusannova.net

Analyze Fragmentation Patterns: When coupled with fragmentation techniques (e.g., tandem MS/MS), HRMS can provide detailed structural information. sannova.netoxford-analytical.co.uk The fragmentation pattern of this compound would reveal characteristic losses, such as the stearoyl chain or parts of the pyridinium head group, which helps to piece together the molecular structure and confirm its identity. nih.gov

The ability of HRMS to distinguish between molecules with the same nominal mass but different elemental compositions makes it an indispensable tool for the definitive identification of this compound and the characterization of any potential impurities or degradation products. bioanalysis-zone.comnih.gov

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. mtoz-biolabs.combiomedpharmajournal.org It is widely used for purity assessment and quantification due to its high resolution, sensitivity, and reproducibility. mtoz-biolabs.comopenaccessjournals.com

A typical HPLC method for this compound would involve:

Stationary Phase: A reversed-phase column, such as a C18 column, is commonly used.

Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is often employed to achieve optimal separation of the target compound from any related substances.

Detection: A UV detector is suitable for detecting the pyridinium chromophore in this compound. researchgate.net The response at a specific wavelength is proportional to the concentration, allowing for accurate quantification. thermofisher.com

By analyzing a sample and comparing the peak area of this compound to that of a reference standard, its purity can be accurately determined. advancechemjournal.com The method can also be validated to quantify the levels of any impurities present in the sample. openaccessjournals.com

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These parameters are illustrative and may require optimization for specific applications.

Thin-Layer Chromatography (TLC) for Purity Screening

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the initial purity screening of this compound. This technique separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. For quaternary ammonium compounds like this compound, a common stationary phase is silica (B1680970) gel, which is polar. unicam.it The choice of mobile phase is critical for achieving good separation. A mixture of chloroform (B151607) and methanol (B129727) is often employed for the analysis of cationic surfactants. metabolomicsworkbench.org

The purity of a this compound sample can be assessed by spotting a solution of the compound onto a TLC plate and developing it with an appropriate solvent system. After development, the plate is visualized, typically under UV light at 254 nm, where UV-active compounds appear as dark spots. fishersci.ca The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. By comparing the Rf value of the main spot with that of a known standard, the identity of this compound can be confirmed, and the relative intensity of impurity spots can provide a semi-quantitative measure of purity.

Illustrative Data Table: TLC Analysis of a this compound Sample

SpotDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Rf ValueIdentification
14.510.00.45This compound
28.210.00.82Unreacted starting material (e.g., stearoyl derivative)
30.510.00.05Polar impurity/degradation product

Note: This data is illustrative and Rf values are dependent on the specific TLC conditions (plate type, mobile phase composition, temperature).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the identification and quantification of degradation products of this compound. rasayanjournal.co.in The compound is susceptible to hydrolysis, particularly at the ester linkage, which can be exacerbated by acidic or basic conditions. fishersci.ca This degradation would lead to the formation of stearic acid and a pyridinium-containing amide fragment.

In an LC-MS analysis, the sample is first separated by high-performance liquid chromatography (HPLC), typically using a C18 reversed-phase column. fishersci.ca The separated components then enter the mass spectrometer, where they are ionized, commonly by electrospray ionization (ESI), and their mass-to-charge ratios (m/z) are determined. rasayanjournal.co.in By analyzing the m/z values of the eluting peaks, the molecular weights of the parent compound and its degradation products can be determined with high accuracy. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions, providing structural information for definitive identification.

Illustrative Data Table: Potential Degradation Products of this compound and their Expected m/z Values

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ m/z
This compoundC₂₇H₄₇ClN₂O₃483.13448.37
Stearic acidC₁₈H₃₆O₂284.48285.28
N-(2-aminoethyl)-2-(pyridin-1-ium-1-yl)acetamideC₁₀H₁₆N₃O⁺194.25195.13

Note: The m/z value for this compound corresponds to the cation. The chloride counter-ion is not observed in positive ion mode ESI-MS.

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. sigmaaldrich.com A TGA thermogram plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition indicates the temperature at which the material begins to degrade. For quaternary ammonium salts, thermal decomposition can occur through various mechanisms, including Hofmann elimination and dealkylation. wikipedia.orgresearchgate.net

A typical TGA analysis of a long-chain quaternary ammonium salt would show stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the organic cation. wikipedia.org For this compound, a decomposition threshold above 200°C is expected, which is important for its application in formulations that may be subjected to elevated temperatures during processing or storage. fishersci.ca

Illustrative Data Table: TGA Data for a Cationic Surfactant Similar to this compound

Temperature Range (°C)Weight Loss (%)Associated Process
30 - 150~1-2Loss of adsorbed water/solvent
200 - 350~60-70Major decomposition of the organic cation
>350~10-15Further decomposition of residues

Note: This data is illustrative. The exact temperatures and weight loss percentages are dependent on the specific chemical structure and the experimental conditions (e.g., heating rate, atmosphere).

Surface Activity Determination

As a cationic surfactant, the surface activity of this compound is a critical parameter. This is primarily characterized by its critical micelle concentration (CMC), the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. biolinscientific.com

Surface tensiometry is a direct method for determining the CMC of surfactants. It measures the surface tension of a solution as a function of surfactant concentration. As this compound is added to water, it adsorbs at the air-water interface, leading to a decrease in surface tension. sanyo-si.com Once the surface is saturated with monomers, any further addition of the surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration. biolinscientific.com For cationic surfactants, which can adsorb onto standard platinum measuring probes and affect accuracy, alternative methods like using a paper Wilhelmy plate may be employed. sanyo-si.com

Conductivity titration is another widely used method to determine the CMC of ionic surfactants like this compound. This method relies on the change in the electrical conductivity of the solution with increasing surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. uni.lu Above the CMC, the rate of increase in conductivity decreases because the micelles, although charged, have a lower mobility per monomer unit compared to free monomers due to their larger size and the binding of counter-ions. wikipedia.org The CMC is determined from the break in the slope of the conductivity versus concentration plot. nih.gov

Illustrative Data Table: Comparison of CMC Values from Different Techniques for a Cationic Surfactant

Analytical MethodMeasured ParameterCMC (mol/L)
TensiometrySurface Tension1.2 x 10⁻⁴
Conductivity TitrationSpecific Conductivity1.5 x 10⁻⁴

Note: This data is illustrative. Small differences in the determined CMC values between different techniques are common and can provide insights into the micellization process.

Methodological Approaches for Resolving Experimental Data Contradictions

Discrepancies in experimental data for surfactants, such as differing CMC values obtained from various techniques or laboratories, can arise from several factors. These include variations in sample purity, experimental conditions (e.g., temperature, pH, ionic strength), and the inherent principles of the analytical methods themselves. acs.org For instance, tensiometry measures a surface phenomenon, while conductivity measures a bulk solution property, which can lead to slightly different apparent CMC values. researchgate.net

To resolve such contradictions, a systematic approach is necessary:

Standardization of Protocols: Ensuring that methods are standardized across different experiments and laboratories is crucial. This includes using the same batch of purified material, controlling temperature and pH, and using calibrated instruments. irb.hr

Cross-Validation of Methods: Employing multiple, independent analytical techniques to measure the same parameter can help to build confidence in the results. nih.gov If different methods yield consistent values, the data is considered more reliable.

Inter-laboratory Comparison Studies: Participating in round-robin tests where the same sample is analyzed by multiple laboratories can help to identify and resolve methodological biases. researchgate.netnih.gov

Thorough Sample Characterization: In-depth analysis of the starting material for impurities or isomers is essential, as these can significantly affect physicochemical properties like CMC.

Data Re-analysis and Modeling: In some cases, apparent contradictions can be resolved by a consistent re-analysis of published raw data or by applying different mathematical models to the experimental results. nih.govnih.gov

By adopting these rigorous methodological approaches, a more accurate and consistent characterization of this compound can be achieved, leading to a better understanding of its behavior and performance in various applications.

Controlled Replication and Standardized Buffer Systems

To resolve discrepancies in reported stability data for this compound, a foundational methodology involves controlled replication of experiments. The stability of the compound, particularly its susceptibility to hydrolysis, can be significantly influenced by pH. Therefore, employing standardized buffer systems is crucial for obtaining reproducible and comparable results.

For instance, studying the degradation of this compound across a range of pH values can be systematically performed using a series of standardized buffers, such as citrate-phosphate buffers, which can cover a wide pH range (e.g., pH 3–8). In a typical experimental setup, solutions of this compound are prepared in these buffers and maintained at controlled temperatures. The degradation process can be monitored over time using techniques like UV-Vis spectroscopy, tracking changes in absorbance at a specific wavelength (e.g., λ = 270 nm) that corresponds to the compound or its degradation products. Repeating these experiments under identical conditions (controlled replication) allows researchers to validate findings and ensure that observed variations are due to the experimental variables (like pH) rather than uncontrolled factors.

Table 1: Illustrative Degradation Data for this compound in Standardized Buffers

This table illustrates hypothetical results from a controlled replication study monitoring the percentage of remaining this compound over 30 days in different pH buffers.

pH (Buffer System)Replicate 1 (% Remaining)Replicate 2 (% Remaining)Replicate 3 (% Remaining)Mean (% Remaining)
3.0 (Citrate-Phosphate)92.592.892.692.6
5.0 (Citrate-Phosphate)98.198.398.098.1
7.0 (Citrate-Phosphate)95.295.595.495.4
8.0 (Citrate-Phosphate)88.488.188.688.4

Note: Data is for illustrative purposes only.

Statistical Analysis (ANOVA) for Batch Variation Assessment

The manufacturing process of this compound can introduce variability between different production batches. Assessing this variation is critical for quality control. Analysis of Variance (ANOVA) is a powerful statistical tool used for this purpose. stackexchange.com ANOVA can compare the means of different batches to determine if any statistically significant differences exist. stackexchange.com

To conduct this analysis, samples from multiple batches are subjected to identical stability testing conditions. Key quality parameters, such as purity (measured by HPLC) or the concentration of a specific degradation product, are measured at set time points. ANOVA is then applied to the resulting data to compare the means of these parameters across the different batches. stackexchange.com This statistical approach helps to distinguish true batch-to-batch differences from random experimental error, allowing manufacturers to identify and control sources of variability. stackexchange.com

Table 2: Example of ANOVA for Purity Assessment Across this compound Batches

This interactive table presents hypothetical purity data from three different batches tested at a specific time point, along with a simplified ANOVA summary.

Batch A (%)Batch B (%)Batch C (%)
99.298.899.3
99.198.799.4
99.398.999.2
99.298.899.5
Mean 99.2098.80

ANOVA Summary Table

Source of VariationSum of Squares (SS)Degrees of Freedom (df)Mean Square (MS)F-statisticp-value
Between Batches0.5020.2518.75<0.05
Within Batches0.1290.0133
Total 0.62 11

Note: Data is for illustrative purposes only. A p-value < 0.05 indicates a statistically significant difference between batch means.

Application of Arrhenius Modeling for Extrapolation of Stability Data

Determining the long-term stability and shelf-life of this compound under normal storage conditions can take years. ftloscience.com To accelerate this process, researchers use Arrhenius modeling. This approach involves conducting stability studies at elevated temperatures to generate degradation data more quickly. ftloscience.comijmsm.org

The Arrhenius equation (k = Ae^(-Ea/RT)) describes the relationship between the rate of a chemical reaction (k) and temperature (T). ijmsm.org By measuring the degradation rate of this compound at several high temperatures (e.g., 40°C, 50°C, 60°C), a plot of the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T) can be generated. This "Arrhenius plot" is typically linear, and the line can be extrapolated to predict the degradation rate at lower, normal storage temperatures (e.g., 25°C). ftloscience.comresearchgate.net This extrapolation allows for an estimation of the product's shelf-life without waiting for the completion of real-time studies. ftloscience.com However, it is important to note that the accuracy of Arrhenius predictions can be limited if the degradation mechanism changes at different temperatures or if other factors like humidity play a significant role. ftloscience.comnih.gov

Table 3: Hypothetical Data for Arrhenius Modeling of this compound Degradation

This table shows illustrative degradation rate constants measured at accelerated temperatures and the extrapolated rate at a standard storage temperature.

Temperature (°C)Temperature (K)1/T (K⁻¹)Degradation Rate Constant, k (year⁻¹)ln(k)
60333.150.003000.450-0.798
50323.150.003100.180-1.715
40313.150.003190.065-2.733
25 (Extrapolated)298.150.003350.015-4.200

Note: Data is for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of Steapyrium Chloride

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the physical movements of atoms and molecules over time. nih.govrsc.org In the context of Steapyrium chloride, MD simulations offer a window into its dynamic interactions with its environment, most notably with lipid bilayers, which are fundamental components of cell membranes. nih.govnih.gov

Modeling of Interfacial Interactions with Lipid Bilayers

MD simulations are instrumental in modeling the interaction of quaternary ammonium (B1175870) compounds (QACs) like this compound with lipid bilayers. nih.gov These simulations can reveal the step-by-step process of how these molecules approach and insert themselves into the membrane. For many QACs, the mechanism involves the initial electrostatic attraction between the positively charged head group of the compound and the negatively charged surface of the membrane, followed by the insertion of the hydrophobic tail into the lipid core. nih.gov

Simulations can model these interactions using various lipid bilayer models that mimic different types of cell membranes, such as those of Escherichia coli and Staphylococcus aureus, or simpler neutral phospholipid bilayers. nih.gov The trajectories generated from these simulations provide detailed information on the orientation and penetration depth of the QAC within the bilayer. This allows researchers to understand how the amphiphilic nature of this compound, with its charged pyridinium (B92312) head group and long stearoyl tail, drives its association with and disruption of the membrane structure. The process generally involves the QAC approaching the bilayer and integrating its non-polar side chain into the membrane. nih.gov

Different protocols exist for constructing lipid bilayers for MD simulations, including methods that ensure equal numbers of lipids in each leaflet or match the surface areas of the leaflets to those of symmetric bilayers. mdpi.com The choice of protocol can influence the simulation outcomes, particularly for asymmetric bilayers. mdpi.com

Force Field Development and Validation for Quaternary Ammonium Compounds

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that describe the potential energy of the system. uiuc.eduwustl.edu For QACs, developing and validating a robust force field is a critical step. Force fields like CHARMM, AMBER, and OPLS are commonly used for biomolecular simulations and can be adapted for specific molecules like this compound. wustl.eduosti.gov

The development of force field parameters for a novel compound often involves quantum mechanical calculations to determine properties like partial atomic charges and bond and angle parameters. osti.gov These parameters are then refined and validated by comparing simulation results with experimental data or high-level quantum mechanical calculations. For instance, the CHARMM36 force field is often used for modeling lipid bilayer interactions. The OpenFF (Sage) force field is another modern force field applicable to a wide range of drug-like small molecules. mpg.de

The process of parameterization for QACs would involve defining the atom types, bond lengths, angles, dihedrals, and non-bonded interaction parameters (van der Waals and electrostatic) for this compound. uiuc.eduwustl.edu Validation would then involve running simulations and ensuring that the predicted structural and dynamic properties are consistent with known experimental data for similar compounds.

Correlating Simulation Results with Experimental Observations (e.g., Zeta Potential)

A key aspect of computational modeling is the ability to correlate simulation results with experimental data. For charged molecules like this compound interacting with membranes, the zeta potential is a crucial experimental observable. mdpi.com Zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane of a particle in a liquid, and it is indicative of the surface charge and stability of colloidal dispersions.

MD simulations can be used to calculate the electrostatic potential profile across a lipid bilayer in the presence of this compound. rsc.org By modeling the distribution of ions and the charged QAC molecules at the membrane interface, it is possible to derive a theoretical zeta potential. unimib.it These theoretical values can then be compared with experimental measurements from techniques like electrophoresis. researchgate.net Discrepancies between simulated and experimental values can help refine the force field parameters and improve the accuracy of the model. unimib.it Other experimental techniques that can be used to validate simulation results include membrane permeability assays, which can be correlated with the degree of membrane disruption observed in simulations.

Simulation Parameter Corresponding Experimental Observable Relevance to this compound
Electrostatic Potential ProfileZeta PotentialCharacterizes the electrical properties of the membrane interface upon binding of the cationic this compound.
Membrane PermeabilityDye Leakage AssaysQuantifies the membrane disruption predicted by simulations.
Area Per LipidX-ray/Neutron ScatteringAssesses the impact of this compound insertion on membrane packing and fluidity.
Lipid Order ParametersNMR SpectroscopyMeasures the ordering of lipid acyl chains, which can be perturbed by the intercalation of this compound's tail.

Synchrotron Small-Angle X-ray Scattering (SAXS) for Structural Changes in Membrane Models

Synchrotron SAXS is a powerful experimental technique used to study the structure of materials at the nanoscale. nih.gov In the context of this compound, SAXS can be used to investigate the structural changes it induces in model membranes, such as lipid vesicles. rsc.org The scattering patterns obtained from SAXS experiments provide information about the size, shape, and arrangement of the lipid structures.

Quantum Mechanical (QM) Approaches

Quantum mechanical methods provide a more fundamental description of molecular systems by solving the Schrödinger equation. tuwien.ac.at These approaches are computationally more intensive than MD but can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. tuwien.ac.atuc.edumdpi.com For this compound, DFT calculations can be employed to understand its intrinsic chemical properties.

DFT can be used to optimize the geometry of the this compound molecule and to calculate its molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. appliedmineralogy.com The distribution of electron density and the molecular electrostatic potential can also be calculated, providing insights into how the molecule will interact with other species. For instance, the positive charge is not localized solely on the nitrogen atom of the pyridinium ring but is distributed over the entire head group, a feature that can be precisely mapped using DFT. rsc.org

These calculations are also crucial for the development of accurate force fields for MD simulations, as they provide the reference data for fitting atomic charges and other parameters. osti.gov Furthermore, DFT can be used to model reaction mechanisms, for example, to study the stability and degradation pathways of the compound. researchgate.net By applying DFT, researchers can build quantitative structure-activity relationship (QSAR) models that correlate calculated quantum chemical descriptors with biological activity or toxicity. appliedmineralogy.com

Quantum Mechanical Property Significance for this compound
Optimized Molecular GeometryProvides the most stable 3D structure of the molecule.
Molecular Electrostatic PotentialMaps the charge distribution and predicts sites for electrostatic interactions.
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule.
Partial Atomic ChargesUsed as input for classical MD force fields to model electrostatic interactions.
Vibrational FrequenciesCan be compared with experimental IR and Raman spectra to validate the computational model. ekb.eg

Ab Initio Simulations for Predicting Molecular Behavior

Ab initio molecular dynamics (AIMD) are powerful computational methods that solve the electronic Schrödinger equation to determine the forces acting on atoms, allowing for the simulation of molecular behavior from first principles without empirical parameters. escholarship.orgfrontiersin.org These simulations are crucial for obtaining highly accurate predictions of molecular properties.

For a molecule like this compound, ab initio simulations could provide fundamental insights into its molecular geometry, electronic structure, and vibrational modes. By modeling the system at the quantum level, researchers could predict key characteristics such as:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms in this compound, including the conformation of the long octadecyl chain and the orientation of the pyridinium ring.

Electronic Properties: Calculating the distribution of electron density, molecular orbitals, and the partial charges on each atom. This would be particularly insightful for the cationic pyridinium head, which governs the molecule's interactions.

Spectroscopic Data: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.

Recent advancements allow for the application of AIMD to complex systems like molten salts, enabling the prediction of thermodynamic properties such as entropy and melting points with remarkable accuracy, a technique that could be adapted to study the thermal behavior of this compound. arxiv.orgrsc.org

Hybrid QM/MM and QM/MD Methodologies for Complex Systems

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a computationally efficient approach for studying large chemical systems, such as a molecule in solution or interacting with a biological membrane. mpg.de In this approach, a chemically significant part of the system (the QM region) is treated with a high level of quantum mechanical theory, while the remainder of the system (the MM region), such as the solvent or a long alkyl chain, is described using a less computationally demanding molecular mechanics force field. mpg.degromacs.org

When combined with molecular dynamics (MD), these QM/MM simulations (QM/MM/MD) can model the dynamic evolution of the system over time, providing insights into processes like chemical reactions, conformational changes, and solvation dynamics. mdpi.comnih.gov

For this compound, a logical QM/MM partition would be:

QM Region: The functional core of the molecule, including the pyridinium head group, the amide linkage, and the ester group. This region is where key chemical events, such as hydrolysis or binding to a surface, would occur.

MM Region: The long C18 alkyl (stearoyl) tail and the surrounding environment (e.g., water molecules).

This hybrid approach would enable the study of:

Solvation Structure: How water molecules arrange around the cationic head and the hydrophobic tail of this compound.

Interaction with Surfaces: Simulating how this compound, used as a conditioning agent, adsorbs onto and interacts with surfaces like hair keratin. thegoodscentscompany.com The QM treatment would accurately capture the electrostatic and polarization effects crucial for binding.

Reaction Dynamics: Investigating the mechanism of potential degradation reactions, such as ester hydrolysis, within a realistic solvated environment. letifmones.com

The development of adaptive QM/MM methods, where molecules can move between the QM and MM regions during a simulation, further enhances the power of these techniques for studying dynamic processes in solution. letifmones.comuiuc.edu

Predictive Modeling and Structure-Activity Relationships (SAR)

Predictive modeling and structure-activity relationships (SAR) are essential tools in modern chemistry for forecasting the properties and activities of chemical compounds based on their molecular structure.

Machine Learning Applications in Chemical Behavior Prediction

Machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting a wide range of molecular properties with high speed and accuracy after being trained on existing data. research.googlenih.gov ML models can learn the complex relationship between a molecule's structure (represented as molecular descriptors or graphs) and its chemical behavior, often circumventing the need for costly and time-consuming quantum mechanical calculations for every new molecule. research.googlersc.org

For this compound, ML models could be developed to predict various properties:

Physicochemical Properties: Models trained on large chemical databases could rapidly predict properties like solubility, logP (lipophilicity), and collision cross-section. uni.luarxiv.org PubChem, for instance, provides ML-predicted collision cross-section values for this compound adducts. uni.lu

Interaction Energies: A neural network potential could be trained on QM/MM data to accelerate molecular dynamics simulations. ethz.chnih.gov For example, a model could learn the energy surface for this compound interacting with a protein or polymer surface, allowing for much longer simulation times to study binding affinity and conformational dynamics.

Spectroscopic Predictions: ML models can be trained to predict NMR spectra or other spectroscopic data, aiding in structure elucidation and characterization.

A common and powerful approach is Δ-learning, where the ML model learns to predict the difference between a computationally inexpensive method (like a semi-empirical theory) and a high-accuracy reference method (like Density Functional Theory), combining speed with precision. ethz.chnih.gov

This table is based on data predicted by machine learning models and available in public databases.

Adductm/zPredicted CCS (Ų)
[M+H]+448.36595223.4
[M+Na]+470.34789221.9
[M-H]-446.35139222.3
[M+NH4]+465.39249230.1
[M+K]+486.32183211.3
Data sourced from PubChem. uni.lu

Theoretical Insights into Mechanisms and Selectivity

Theoretical chemistry provides indispensable tools for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. solubilityofthings.com By calculating the energies of reactants, products, intermediates, and transition states, computational models can map out the entire potential energy surface of a reaction. mdpi.comsumitomo-chem.co.jp

This analysis provides critical insights into:

Reaction Kinetics: The activation energy (the energy barrier of the highest transition state) determines the rate of a reaction. sumitomo-chem.co.jp

Selectivity: In reactions with multiple possible outcomes, computational models can predict which product is favored by identifying the lowest-energy reaction pathway. escholarship.org

For this compound, theoretical studies could be employed to investigate:

Degradation Pathways: The mechanisms of hydrolysis of its ester and amide bonds under various pH conditions could be modeled to understand its stability.

Mechanism of Action: When used as a conditioning agent, simulations could reveal the specific non-covalent interactions (e.g., electrostatic, hydrogen bonding, van der Waals) between the pyridinium headgroup and anionic sites on a substrate, explaining the selectivity and strength of its binding.

Synthesis Reactions: The reaction mechanism for its synthesis could be studied to optimize reaction conditions and minimize the formation of byproducts.

Development of QSAR Models for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the structural properties of molecules with their biological or environmental effects. rsc.org They are widely used in regulatory toxicology and environmental science to predict the potential hazards of chemicals when experimental data is unavailable. europa.eunih.gov

The development of a QSAR model typically involves:

Compiling a training set of structurally related compounds with known experimental data for a specific endpoint (e.g., biodegradability, aquatic toxicity).

Calculating a set of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features.

Using statistical methods to build a mathematical equation linking the descriptors to the activity.

Validating the model's predictive power using an external set of chemicals.

For this compound, QSAR models could be developed to predict key environmental fate endpoints. Since it is a quaternary ammonium compound, a training set of similar cationic surfactants could be used. Potential applications include:

Biodegradability: Predicting whether this compound is readily or inherently biodegradable.

Aquatic Toxicity: Estimating its toxicity to aquatic organisms like fish, daphnia, and algae.

Bioaccumulation Potential: Assessing its likelihood of accumulating in living organisms based on properties like its octanol-water partition coefficient (Kow).

These predictive models are valuable tools for screening-level risk assessment and prioritizing chemicals for further experimental testing. rsc.orgnih.gov

Applications in Materials Science and Diverse Chemical Systems

Steapyrium chloride is a quaternary ammonium (B1175870) salt recognized for its versatile chemical properties and applications across various scientific and industrial domains. Its unique molecular structure, featuring a positively charged pyridinium (B92312) head group and a long, hydrophobic stearoyl tail, underpins its functionality as a reagent, surfactant, and formulation aid.

Environmental Fate and Degradation Studies of Steapyrium Chloride

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds without the involvement of living organisms. chemsafetypro.com Key abiotic processes include hydrolysis, photolysis (or photo-oxidation), and chemical oxidation. chemsafetypro.comup.pt

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For Steapyrium chloride, which is sensitive to moisture, this is a significant degradation pathway. The structure of this compound contains both ester and amide linkages, which are susceptible to hydrolysis, especially under acidic or basic conditions. mdpi.com

The reaction results in the cleavage of the ester bond, yielding stearic acid and a pyridinium (B92312) derivative. The rate of hydrolysis is often dependent on the pH of the aqueous environment. chemsafetypro.com While specific kinetic data for this compound is not extensively documented in publicly available literature, related long-chain aliphatic polyesters have been shown to undergo hydrolytic degradation upon immersion in water over several months. researchgate.net

Table 1: Potential Hydrolysis Products of this compound

Initial Compound Degradation Pathway Primary Products

Photo-oxidation, also known as advanced oxidation, is a process where organic compounds are destroyed by strong oxidizing agents generated with the help of ultraviolet (UV) radiation. umex-gmbh.de This process can lead to the complete mineralization of pollutants into carbon dioxide and water. umex-gmbh.de UV radiation, particularly in the 190 nm to 280 nm range, can generate highly reactive hydroxyl radicals (*OH) from other molecules present in the water, which are powerful oxidizing agents. umex-gmbh.deodourobservatory.org

While specific studies on the photo-oxidation of this compound are scarce, the general principles of photochemistry suggest potential degradation pathways. The aromatic pyridinium ring and the long alkyl (stearoyl) chain of the molecule could be susceptible to attack by photochemically generated radicals. pjoes.com The effectiveness of this degradation would depend on factors such as the intensity of UV radiation, the presence of photosensitizing substances in the water, and the concentration of the compound. umex-gmbh.de For some organic molecules, photo-oxidation is a primary abiotic degradation process in aquatic environments. pjoes.com

Chemical oxidation involves the breakdown of a substance by oxidizing agents naturally present in the environment. The pyridinium ring and the C-H bonds of the stearic acid chain in this compound could be targets for strong oxidants. The oxidation of chloride ions themselves can be a complex process, often requiring potent photooxidants. unc.edu In some formulations, auto-oxidation of degradation products has been noted, suggesting a potential for oxidative breakdown. googleapis.com

Reductive degradation pathways are generally less common for a molecule like this compound in typical aerobic environments. The long, saturated alkyl chain is already in a reduced state. However, under specific anaerobic conditions, such as those found in some sediments, reductive processes like dechlorination could theoretically occur if chlorinated analogues were present, though this is not a primary feature of this compound's structure. usgs.govfrontiersin.org The pyridinium ring could also potentially undergo reduction under strongly reducing anaerobic conditions.

Biotic Degradation and Microbial Transformation

Biotic degradation is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. chemsafetypro.comup.pt This process can involve various enzymatic reactions, including oxidation, reduction, and hydrolysis. medcraveonline.com

The susceptibility of a chemical to biodegradation is a key factor in its environmental persistence. herts.ac.uk this compound's structure presents a dual nature regarding biodegradability. On one hand, its long aliphatic stearoyl chain is structurally similar to fatty acids, which are generally readily biodegradable via processes like beta-oxidation. slideshare.net On the other hand, as a quaternary ammonium (B1175870) compound, it is designed to have antimicrobial properties, which can inhibit the activity of the very microorganisms that would otherwise degrade it. This can make the molecule recalcitrant, particularly at high concentrations.

Microorganisms are central to the breakdown of organic chemicals in the environment. up.pt Bacteria and fungi, in particular, possess diverse enzymatic systems capable of transforming a wide array of organic compounds. medcraveonline.comslideshare.net

Bacteria: While this compound is effective against many bacteria, some species can adapt and degrade quaternary ammonium compounds. nih.gov The degradation pathway would likely involve enzymatic hydrolysis of the ester or amide bond, separating the fatty acid chain from the pyridinium head. medcraveonline.com The resulting stearic acid could then be used as a carbon source and broken down through beta-oxidation. slideshare.net The pyridinium ring is generally more resistant to degradation but can be mineralized by specialized bacteria.

Fungi: Fungi are also known to play a role in the degradation of complex organic molecules, including those with antimicrobial properties. up.ptpjoes.com White-rot fungi, for example, have powerful extracellular enzyme systems capable of breaking down recalcitrant compounds.

Bioavailability Considerations in Environmental Matrices

The bioavailability of chemical substances in the environment is a critical factor in assessing their potential ecological impact. For cationic surfactants like this compound, bioavailability is significantly influenced by their strong tendency to adsorb to various environmental particles. erasm.orgerasm.org

Quaternary ammonium compounds (QACs) possess a permanent positive charge, which facilitates their strong binding to negatively charged surfaces commonly found in the environment, such as clay minerals, organic matter in soil and sediment, and dust particles. nih.govnih.gov This strong adsorption reduces the amount of the chemical that is freely dissolved in the water phase and thus available to be taken up by organisms. erasm.orgerasm.orgca.gov Research indicates that the toxicity of QACs is primarily linked to their freely dissolved concentrations in water. acihq.org The binding of QACs to organic and mineral materials can reduce their bioavailability by as much as 95%. acihq.org

In soil environments, cationic surfactants interact with negatively charged surfaces of porous media, leading to their potential adsorption and enrichment. mdpi.com This interaction can decrease the mobility and bioavailability of the compound. researchgate.netmdpi.com Studies on other cationic surfactants have shown that their addition to contaminated soil can reduce the bioavailability of other organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), by retarding their desorption from soil particles. researchgate.netrsc.org While this can limit the uptake of co-contaminants by plants, it also highlights the strong sequestration potential of cationic surfactants themselves within the soil matrix. rsc.org

Solid-phase microextraction (SPME) has been identified as a useful technique for measuring the freely dissolved, and therefore bioavailable, concentrations of cationic surfactants in the presence of natural sorbents. erasm.orgerasm.org Such studies have confirmed that the bioavailable concentrations are significantly lower than the total nominal concentrations in various ecotoxicity tests. erasm.org

Formation and Characterization of Degradation Products

The degradation of this compound, like other QACs, is a key aspect of its environmental persistence. While specific studies identifying the degradation products of this compound are limited, the degradation pathways of similar QACs have been investigated, providing insights into the likely fragments that may form.

Identification of Low Molecular Weight Fragments

The primary degradation of QACs is generally understood to occur via biological processes. hnu.edu.cn The degradation pathway for alkyl quaternary ammonium cations is considered to involve N-dealkylation, followed by N-demethylation. industrialchemicals.gov.au For a compound like this compound, which contains an N-(2-hydroxyethyl) group and a stearoyl group, cleavage of these chains from the pyridinium ring would result in smaller, lower molecular weight fragments.

Studies on the biodegradation of dialkyldimethylammonium compounds have also pointed to the occurrence of the Cope elimination reaction, a process that does not readily happen under mild conditions without microbial activity. rsc.org This reaction would lead to the formation of an alkene and a tertiary amine.

Analysis of Oligomeric and Monomeric Species

This compound itself is a monomeric cationic surfactant. Its degradation would lead to the formation of smaller monomeric species. For instance, the hydrolysis of the ester linkage would yield stearic acid and a pyridinium-containing amine fragment. Further degradation of the pyridinium ring and the alkyl chains would produce even smaller molecules.

Polyquaternium-7, a related but polymeric quaternary ammonium compound, is a copolymer of acrylamide (B121943) and diallyldimethylammonium chloride. kao.comcosmeticsandtoiletries.comresearchgate.net Potential impurities in its solutions can include the monomers acrylamide and diallyldimethylammonium chloride, as well as decomposition products from the polymerization initiators. cosmeticsandtoiletries.com While this compound is not a polymer, this information on a related "quaternium" compound highlights the types of smaller molecules that can be associated with such chemicals.

Formation of New End Groups and Their Chemical Nature

The biodegradation of QACs can lead to the formation of new chemical end groups. For example, the degradation of n-dodecyltrimethylammonium chloride by Pseudomonas sp. was proposed to proceed through two pathways. asm.org One pathway involves the conversion to lauric acid via n-dodecanal, with the release of trimethylamine. asm.org The second, less prominent pathway, proceeds via n-dodecyldimethylamine and then n-dodecanal, releasing dimethylamine. asm.org These pathways illustrate the formation of aldehyde, carboxylic acid, and smaller amine end groups.

Applying this to this compound, one could anticipate the formation of stearic acid (a carboxylic acid), and various amine and potentially aldehyde intermediates resulting from the breakdown of the pyridinium and N-ethylamino components.

Environmental Transport and Persistence

The transport and persistence of this compound in the environment are largely governed by its strong adsorption characteristics and its susceptibility to degradation.

Adsorption to Environmental Particles

The strong affinity of cationic surfactants for solid particles is a dominant factor in their environmental fate. erasm.orghnu.edu.cncsic.es This adsorption significantly limits their mobility in soil and aquatic systems. nih.govhnu.edu.cn The primary mechanisms for the adsorption of cationic surfactants onto surfaces like clay minerals are ion exchange and hydrophobic interactions. scirp.orgdergipark.org.tr The positive charge of the quaternary ammonium head group interacts electrostatically with negatively charged sites on particles, while the long hydrophobic alkyl chain (the stearyl group in this compound) contributes to adsorption through hydrophobic bonding. dergipark.org.trcambridge.org

The effectiveness of both ion exchange and hydrophobic interactions increases with the length of the hydrocarbon chain. cambridge.org Therefore, this compound, with its C18 stearyl chain, is expected to adsorb strongly to soil and sediment. This strong adsorption means that a significant portion of the compound released into the environment will be associated with the solid phase rather than remaining in the water column. ca.govnih.gov

While this partitioning to solids reduces the concentration in water and thus direct exposure to aquatic organisms, it leads to the accumulation of the compound in sediments and sludge. nih.govhnu.edu.cn Although this binding can reduce bioavailability, it does not necessarily prevent biodegradation, as many QACs are known to be biodegradable in aerobic soil environments. acihq.org However, under the anoxic or anaerobic conditions often found in sediments and sludge, the biodegradation of QACs is generally slower. nih.govhnu.edu.cn

Volatilization and Dispersion in Aquatic Environments

The potential for a chemical to volatilize from water and disperse into the atmosphere is governed by its physicochemical properties, primarily its vapor pressure and water solubility, which are collectively represented by the Henry's Law constant. henrys-law.orgiupac.org For this compound, as a member of the quaternary ammonium compound (QAC) class, certain inferences about its behavior in aquatic environments can be drawn.

Quaternary ammonium compounds are salts, characterized by a permanently positively charged nitrogen atom. ca.gov This cationic nature generally results in high water solubility and low volatility, limiting their transfer from the aquatic phase to the atmosphere. acs.org The chloride ion (Cl-), the counter-ion in this compound, is highly soluble and mobile in water but does not volatilize; it remains in the dissolved ionic form. sustainabletechnologies.ca

The primary dispersion mechanism for this compound in aquatic environments is therefore not volatilization, but rather transport in the water column and partitioning to sediment. ca.govepa.gov Due to their positive charge, QACs readily adsorb to negatively charged particulate matter, which can then settle and accumulate in the sediment bed or be transported downstream with suspended solids. acs.orgepa.gov

Assessment of Environmental Impact and Bioaccumulation Potential

The environmental impact of this compound is a subject of concern, primarily due to the known ecotoxicological effects and environmental persistence of the broader class of quaternary ammonium compounds. nih.govewg.org Environment Canada lists this compound as suspected to be an environmental toxin. ewg.org

Environmental Impact

QACs are known to exhibit acute and chronic toxicity to a range of aquatic organisms. acs.org Their primary mechanism of action involves the disruption of cell membranes, which can affect organisms at various trophic levels. The release of QACs into waterways, often from wastewater treatment plant effluent, can lead to their accumulation in surface water and sediments. ca.gov High concentrations of chloride, the counter-ion, can also negatively impact freshwater ecosystems by increasing salinity, which is a key factor controlling the survival and distribution of many freshwater species. sustainabletechnologies.camo.gov

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources (water, food, sediment). europa.eu A key indicator for bioaccumulation potential is the octanol-water partition coefficient (log Kₒw). herts.ac.uk Chemicals with a high log Kₒw (often cited as >3 or >4) are more likely to be fat-soluble and accumulate in the fatty tissues of organisms. europa.euherts.ac.uk For a substance to be considered bioaccumulative under some regulatory frameworks, it may need to have a bioaccumulation factor (BAF) or bioconcentration factor (BCF) of 5000 or greater. sfu.ca

While a specific, experimentally determined log Kₒw or BCF for this compound is not available, the chemical structure provides some insight. The long C18 alkyl chain (from stearic acid) imparts a lipophilic (fat-loving) character to the molecule, suggesting a potential for bioaccumulation. However, the permanently charged cationic head group increases its water solubility and complicates simple predictions based on log Kₒw alone.

The strong tendency of QACs to bind to sediment is a critical factor in their environmental fate. ca.govepa.gov This sorption can make them less bioavailable to water-column organisms but increases exposure for benthic (sediment-dwelling) organisms. Although laboratory studies may indicate that some QACs are biodegradable, their persistence in the environment is often enhanced by this strong adhesion to sediments, where degradation may be slower. ca.govepa.gov Further investigation is needed to quantify the bioaccumulation potential of this compound in relevant aquatic food webs.

Longitudinal Studies for Degradation Kinetics in Environmental Matrices

Longitudinal studies are essential for determining the rate at which a chemical breaks down in the environment, typically expressed as a degradation half-life (DT₅₀). herts.ac.uk Such studies for this compound would involve monitoring its concentration over time in key environmental matrices like water and soil under controlled conditions.

While specific kinetic data for this compound are scarce, a methodological approach for conducting such studies has been outlined based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Proposed Methodological Framework for this compound Degradation Studies

Study ParameterMethodological ApproachPurpose
Environmental Matrices Soil and water samples representative of relevant environmental compartments (e.g., agricultural soil, river water).To assess degradation in different media as recommended by OECD Guideline 307.
Incubation Conditions Controlled temperature, light (for photolysis studies), and moisture under aerobic or anaerobic conditions.To simulate various environmental scenarios and identify key degradation pathways.
Sample Preparation Spiking of matrices with a known concentration of this compound.To establish a starting point for monitoring concentration decline.
Extraction Solid-Phase Extraction (SPE) with C18 cartridges.To isolate and concentrate this compound and its degradation products from the environmental matrix.
Analytical Quantification Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).To accurately measure the concentration of the parent compound and identify/quantify transformation products.
Kinetic Modeling Fitting the concentration-time data to kinetic models (e.g., first-order, pseudo-first-order). rsc.orgTo calculate degradation rates and half-lives (DT₅₀) under specific conditions.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing Steapyrium chloride with high purity?

  • Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives with stearoyloxyethyl carbamoyl methyl chloride. Key steps include:

  • Reaction Conditions : Maintain anhydrous conditions at 60–80°C for 12–24 hours under nitrogen atmosphere to prevent hydrolysis .
  • Purification : Use column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in ethanol to isolate the product .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Purity Analysis : Combine thin-layer chromatography (TLC) with UV detection (254 nm) and HPLC-UV (220 nm) for quantification .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition thresholds .
  • Surface Activity : Measure critical micelle concentration (CMC) using tensiometry or conductivity titration in aqueous solutions .

Q. How can researchers optimize experimental conditions for studying this compound’s solubility in lipid bilayers?

  • Methodological Answer :

  • Lipid Preparation : Use phosphatidylcholine vesicles prepared via extrusion (100 nm pores) in PBS buffer (pH 7.4) .
  • Solubility Assay : Employ fluorescence quenching with diphenylhexatriene (DPH) to monitor incorporation efficiency. Validate with dynamic light scattering (DLS) for vesicle size consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments using standardized buffers (e.g., citrate-phosphate for pH 3–8) and track degradation via UV-Vis spectroscopy (λ = 270 nm) .
  • Statistical Analysis : Apply ANOVA to compare batch variations and identify outliers. Use Arrhenius modeling to extrapolate shelf-life under non-tested conditions .
  • Literature Comparison : Cross-reference with studies using similar analytical methods (e.g., LC-MS for degradation products) to isolate methodological vs. environmental factors .

Q. What experimental strategies validate the interaction mechanisms between this compound and bacterial membranes?

  • Methodological Answer :

  • Membrane Permeability Assays : Use propidium iodide uptake in E. coli (ATCC 25922) with flow cytometry to quantify membrane disruption .
  • Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions using GROMACS with CHARMM36 force fields. Correlate with experimental zeta potential measurements .
  • Synchrotron SAXS : Analyze structural changes in membrane models (e.g., DOPC/DOPG mixtures) at varying this compound concentrations .

Q. How to design longitudinal studies assessing this compound’s degradation kinetics in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Spike this compound into soil/water matrices (OECD Guideline 307) and incubate under controlled light/temperature .
  • Analytical Workflow : Extract samples via solid-phase extraction (SPE; C18 cartridges) and quantify degradation products using LC-MS/MS (MRM mode) .
  • Kinetic Modeling : Fit data to first-order or biphasic models (e.g., Weibull) using nonlinear regression (GraphPad Prism). Validate with half-life (t½) calculations .

Guidelines for Addressing Data Contradictions

  • Root-Cause Analysis : Compare experimental parameters (e.g., solvent purity, temperature control) across conflicting studies .
  • Meta-Analysis : Aggregate published data (e.g., via PRISMA guidelines) to identify trends or methodological biases .
  • Collaborative Verification : Share raw datasets via repositories (e.g., Zenodo) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.